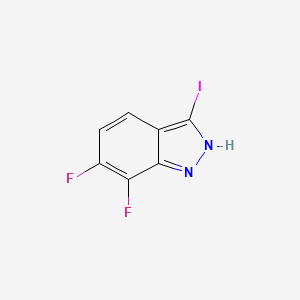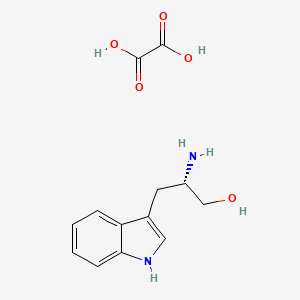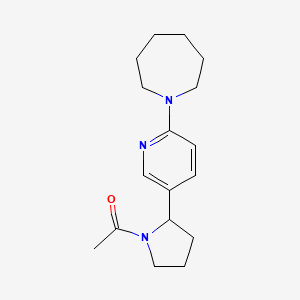![molecular formula C15H18N4O2 B11844448 N-(4-Methoxyphenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11844448.png)
N-(4-Methoxyphenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxyphenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide is a compound that belongs to the class of pyrazolopyridines. This compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide typically involves the reaction of 4-methoxyaniline with 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methoxyphenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(4-Methoxyphenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(4-Methoxyphenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as factor Xa, by binding to their active sites and preventing their normal function. This inhibition can lead to a reduction in the formation of blood clots and other related processes .
Comparación Con Compuestos Similares
Similar Compounds
Apixaban: A direct inhibitor of factor Xa with a similar pyrazolopyridine structure.
Indole Derivatives: Compounds with similar biological activities but different core structures.
Other Pyrazolopyridines: Compounds with variations in the substituents on the pyrazolopyridine ring.
Uniqueness
N-(4-Methoxyphenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group and tetrahydropyrazolopyridine core contribute to its selective enzyme inhibition and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H18N4O2 |
|---|---|
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-3-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-1-carboxamide |
InChI |
InChI=1S/C15H18N4O2/c1-10-13-9-16-8-7-14(13)19(18-10)15(20)17-11-3-5-12(21-2)6-4-11/h3-6,16H,7-9H2,1-2H3,(H,17,20) |
Clave InChI |
UMRYHLXQJSATIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1CNCC2)C(=O)NC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


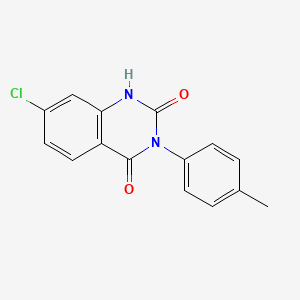
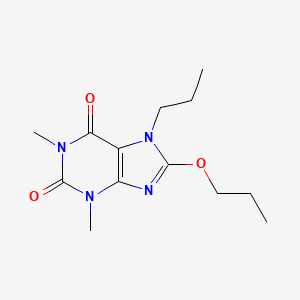
![N,N-Dimethyl-3-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanamide](/img/structure/B11844377.png)
![Isoquino[3,4-b]phenanthridine](/img/structure/B11844399.png)
![6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B11844419.png)





![6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran]](/img/structure/B11844441.png)
